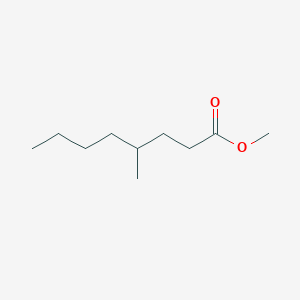

Methyl 4-methyloctanoate

Übersicht

Beschreibung

It is a colorless to pale-yellow liquid that is slightly soluble in chloroform, dimethyl sulfoxide, and ethyl acetate . This compound is commonly used in the flavor and fragrance industry due to its characteristic odor.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-methyloctanoate can be synthesized through the esterification of 4-methyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-methyloctanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 4-methyloctanoic acid and methanol in the presence of a strong acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation: The ester can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products Formed

Hydrolysis: 4-methyloctanoic acid and methanol.

Reduction: 4-methyloctanol.

Oxidation: Various oxidized products depending on the conditions.

Wissenschaftliche Forschungsanwendungen

Insect Pheromones

Aggregation Pheromone for Rhinoceros Beetles

Methyl 4-methyloctanoate serves as a significant aggregation pheromone for the Coconut Rhinoceros Beetle (Oryctes rhinoceros), which is a notable pest affecting palm trees. The synthesis of this compound is crucial for developing effective lures to attract these beetles for monitoring and control purposes.

- Synthesis Techniques : A concise stereoselective approach to synthesize this compound involves asymmetric synthesis methods, such as organocatalyzed reactions. For instance, the use of Myers alkylation reactions has been reported to produce high yields of this compound with desired stereochemistry .

- Field Applications : Field trials have demonstrated that traps baited with this compound significantly increase the capture rates of Oryctes rhinoceros, showcasing its effectiveness in pest management strategies .

Synthetic Organic Chemistry

Building Block in Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, making it a valuable building block in organic chemistry.

- Retrosynthetic Analysis : Research has highlighted the application of this compound in synthesizing more complex molecules through reactions like cross aldol reactions and Wittig olefination. These methods allow for the generation of diverse chemical entities from readily available starting materials .

- Case Study : A study demonstrated the successful synthesis of ethyl 4-methyloctanoate from natural citronellol, showcasing the versatility of this compound as a precursor in synthetic pathways .

Analytical Applications

Gas Chromatography Standards

This compound is also used as an analytical standard in gas chromatography (GC). Its properties make it suitable for quantifying other compounds within complex mixtures.

- Analytical Methods : The compound can be employed in tandem differential mobility spectrometry (DMS) for separation and quantification purposes, enhancing the accuracy of analytical assessments in various fields including food safety and environmental monitoring .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Insect Pheromones | Used as an aggregation pheromone for Oryctes rhinoceros. | Effective pest control strategy. |

| Synthetic Organic Chemistry | Acts as a building block for synthesizing complex organic compounds. | Versatile intermediate in chemical synthesis. |

| Analytical Applications | Serves as an analytical standard in gas chromatography. | Improves accuracy in quantitative analysis. |

Wirkmechanismus

The mechanism of action of methyl 4-methyloctanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may be metabolized by enzymes such as esterases, leading to the formation of 4-methyloctanoic acid and methanol. These metabolites can then participate in various biochemical pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-methyloctanoate: Similar structure but with an ethyl group instead of a methyl group.

4-Methyl-1-octanol: The alcohol derivative of 4-methyloctanoic acid.

4-Methyl-1-octyl acetate: The acetate ester of 4-methyl-1-octanol.

Uniqueness

Methyl 4-methyloctanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its characteristic odor makes it valuable in the flavor and fragrance industry, distinguishing it from other similar compounds .

Biologische Aktivität

Methyl 4-methyloctanoate (C10H20O2) is a fatty acid methyl ester that has garnered attention for its potential biological activities, particularly in the context of its use as an aggregation pheromone and its implications in pest control. This article explores the biological activity of this compound, focusing on its chemical properties, biological effects, and relevant case studies.

This compound is characterized by its structure as a branched-chain fatty acid methyl ester. It is derived from 4-methyloctanoic acid and is known for its fatty acid profile, which contributes to its functional properties in biological systems. The compound has been identified in various natural sources, including plants such as Humulus lupulus (hops) .

Biological Activity

1. Aggregation Pheromone

This compound has been identified as an aggregation pheromone in certain beetle species, notably the coconut rhinoceros beetle (Oryctes rhinoceros). Research indicates that both the racemic mixture and specific enantiomers of this compound exhibit significant attractiveness to these beetles, enhancing capture rates in field studies .

2. Insect Behavior Studies

Field trapping experiments have demonstrated that this compound can significantly increase the capture rates of Oryctes rhinoceros, with optimal doses identified through systematic testing . In one study, traps baited with varying concentrations of this compound showed increased effectiveness, with higher doses correlating with improved capture rates.

3. Health-Promoting Properties

While primarily studied for its role in pest attraction, there are indications that compounds similar to this compound may possess health-promoting properties. Capsinoids, which are structurally related compounds found in certain pepper varieties, have been shown to have beneficial effects on metabolism and may influence health outcomes .

Case Study 1: Pheromonal Efficacy

A study conducted on the aggregation pheromones of Oryctes rhinoceros revealed that this compound was effective in attracting beetles when released at specific dosages. The study compared various formulations and found that traps using a combination of natural plant materials and synthetic pheromones yielded the highest capture rates .

Case Study 2: Synthesis and Application

Research into the synthesis of this compound has highlighted its potential applications beyond pest control. The compound can be synthesized efficiently through various chemical methods, allowing for its use in both agricultural and pharmaceutical contexts . The ability to produce enantiopure forms of this compound enhances its utility in biological applications.

Data Tables

Eigenschaften

IUPAC Name |

methyl 4-methyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-9(2)7-8-10(11)12-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQFXJXUQLOUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333907 | |

| Record name | Methyl 4-methyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15870-07-2 | |

| Record name | Methyl 4-methyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.